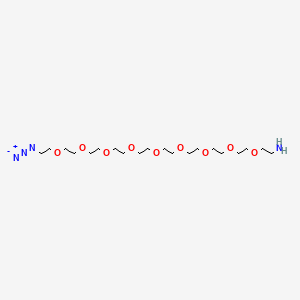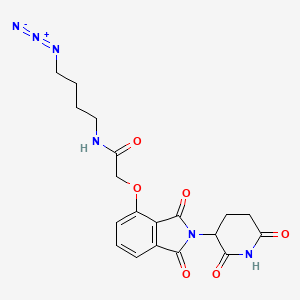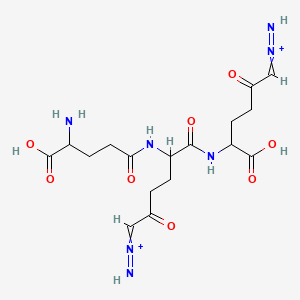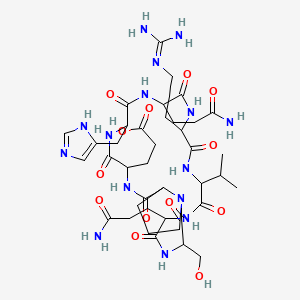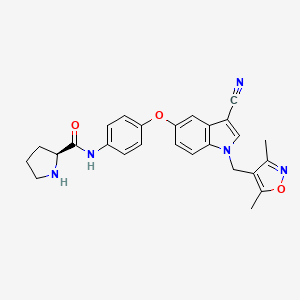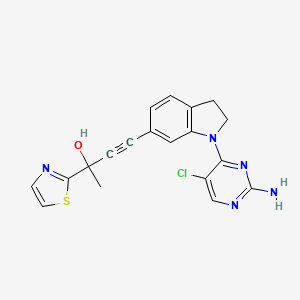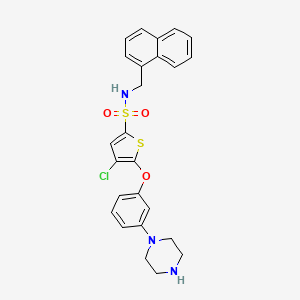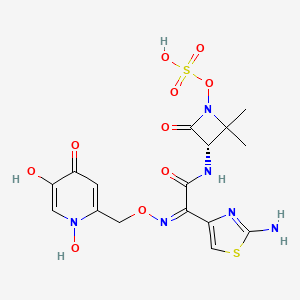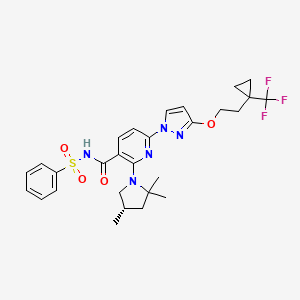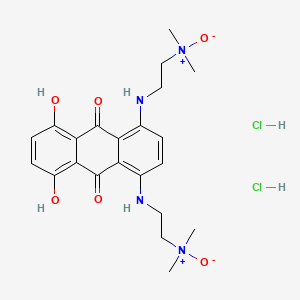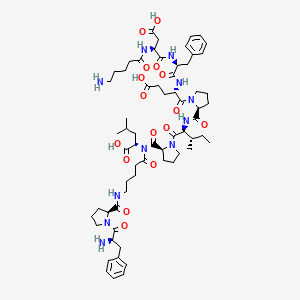
Unii-2Y77S7IT1P
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BCH-2763 is a potent, selective bifunctional thrombin inhibitor that blocks both the anion binding exosite and the active catalytic site . This compound is primarily used in scientific research for its antithrombotic properties, making it a valuable tool in the study of blood coagulation and related disorders .
Preparation Methods
The synthesis of BCH-2763 involves several steps:
Conversion of Nalpha-Boc-Ngamma-tosyl-L-arginine to N,O-dimethyl hydroxamate: This is achieved by treating the compound with dimethylhydroxylamine and BOP.
Condensation with Grignard reagent: The Grignard reagent is prepared from 6-bromo-1-hexene, producing a ketone.
Oxidative cleavage: The terminal alkene of the ketone is cleaved using sodium periodate and ruthenium trichloride to yield a carboxylic acid.
Solid-phase peptide synthesis: This process starts with N-Boc-L-leucine linked to a PAM resin.
Final coupling and deprotection: The amino acid is coupled to the peptide sequence, followed by deprotections with trifluoroacetic acid in the presence of ethyl methyl sulfide.
Chemical Reactions Analysis
BCH-2763 undergoes various chemical reactions, including:
Scientific Research Applications
BCH-2763 is widely used in scientific research due to its potent antithrombotic properties. Some of its applications include:
Chemistry: Used as a tool to study blood coagulation and related disorders.
Biology: Employed in research involving thrombin inhibition and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications in treating thrombotic disorders.
Industry: Utilized in the development of new anticoagulant drugs and therapies.
Mechanism of Action
BCH-2763 exerts its effects by selectively inhibiting thrombin, a key enzyme in the blood coagulation process . It blocks both the anion binding exosite and the active catalytic site of thrombin, preventing the enzyme from interacting with its substrates and thereby inhibiting blood clot formation .
Comparison with Similar Compounds
BCH-2763 is compared with other direct thrombin inhibitors such as heparin, r-hirudin, hirulog, inogatran, and argatroban . Unlike heparin, which indirectly inhibits coagulation factors, BCH-2763 directly inhibits both bound and free thrombin . This makes it more effective at lower doses and with fewer side effects compared to other thrombin inhibitors .
Similar Compounds
- Heparin
- r-Hirudin
- Hirulog
- Inogatran
- Argatroban
Properties
CAS No. |
204641-27-0 |
|---|---|
Molecular Formula |
C64H93N11O16 |
Molecular Weight |
1272.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(5-aminopentanoylamino)-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-[5-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C64H93N11O16/c1-5-40(4)55(71-59(85)48-24-17-33-73(48)61(87)44(28-29-53(78)79)69-56(82)45(37-42-21-10-7-11-22-42)70-57(83)46(38-54(80)81)68-51(76)26-12-14-30-65)63(89)74-34-18-25-49(74)62(88)75(50(64(90)91)35-39(2)3)52(77)27-13-15-31-67-58(84)47-23-16-32-72(47)60(86)43(66)36-41-19-8-6-9-20-41/h6-11,19-22,39-40,43-50,55H,5,12-18,23-38,65-66H2,1-4H3,(H,67,84)(H,68,76)(H,69,82)(H,70,83)(H,71,85)(H,78,79)(H,80,81)(H,90,91)/t40-,43+,44-,45-,46-,47-,48-,49-,50-,55-/m0/s1 |
InChI Key |
VKIPOMGKUAJAEY-GEPLSBMPSA-N |
SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N(C(CC(C)C)C(=O)O)C(=O)CCCCNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)CCCCN |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N([C@@H](CC(C)C)C(=O)O)C(=O)CCCCNC(=O)[C@@H]2CCCN2C(=O)[C@@H](CC3=CC=CC=C3)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)NC(=O)CCCCN |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N(C(CC(C)C)C(=O)O)C(=O)CCCCNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)CCCCN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BCH 2763; BCH-2763; BCH2763; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


